Compound Description: This compound is a potent, orally active leukotriene receptor antagonist. It exhibits a Ki of 0.42 nM for displacement of [3H]LTD4 on guinea pig lung membranes, a pKB of 10.13 +/- 0.14 versus LTE4 on guinea pig trachea, and an oral ED50 of 1.14 μmol/kg opposite LTD4-induced bronchoconstriction in guinea pigs. [] The R enantiomer (38p) was found to be modestly more potent than the S enantiomer (38o). []
Compound Description: Wy-48,422 is a potent inhibitor of LTD4-induced bronchoconstriction with an oral ED50 of 7.9 mg/kg. [] It also orally inhibited ovalbumin-induced bronchoconstriction in the guinea pig with an ED50 of 3.6 mg/kg. [] In vitro, Wy-48,422 produced a pKB value of 6.08 against LTD4-induced contraction of isolated guinea pig trachea. []
Relevance: Although Wy-48,422 belongs to the hydroxamic acid series and N-cyclopropyl-2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide belongs to the sulfonamide series, both are derived from the common scaffold of N-[(arylmethoxy)phenyl] compounds and were investigated as LTD4 antagonists. [] The shared exploration of these compounds as LTD4 antagonists, despite their structural differences, highlights their possible engagement with similar biological pathways.
Compound Description: This compound is a potent LTD4 antagonist, exhibiting oral inhibition of both LTD4- and ovalbumin-induced bronchoconstriction with ED50s of 0.4 and 20.2 mg/kg, respectively. [] It produced a pKB value of 7.78 against LTD4-induced contraction of isolated guinea pig trachea. []
Relevance: Wy-49,353 is structurally very similar to N-cyclopropyl-2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide. Both compounds belong to the sulfonyl carboxamide series and share the core benzamide structure substituted with a (4-methylphenyl)sulfonyl moiety. [] This strong structural similarity suggests they may have comparable pharmacological properties and target similar biological pathways.
Compound Description: Wy-49,451 is a potent LTD4 antagonist with inhibitory ED50s of 3.0 mg/kg versus LTD4 and 17.5 mg/kg versus ovalbumin. [] It produced a pKB value of 6.70 in the isolated guinea pig trachea. []
Relevance: Although structurally distinct from N-cyclopropyl-2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide, Wy-49,451 is included in this list due to its classification within the N-[(arylmethoxy)phenyl] compounds explored as LTD4 antagonists. [] This shared focus on LTD4 antagonism suggests that despite differences in specific functional groups, both compounds may interact with similar targets within the leukotriene pathway.
Venetoclax
Compound Description: Venetoclax is a potent BCL-2 inhibitor used for the treatment of several blood cancers. [] It undergoes oxidative stress degradation, leading to the formation of two potential impurities, Venetoclax N-oxide (VNO) and Venetoclax hydroxylamine impurity (VHA). []
Venetoclax N-oxide (VNO)
Compound Description: VNO is a potential oxidative impurity of Venetoclax, formed during its oxidative stress degradation. [] It can undergo [, ] Meisenheimer rearrangement to form Venetoclax hydroxylamine impurity (VHA). []
Venetoclax hydroxylamine impurity (VHA)
Compound Description: VHA is a potential oxidative impurity of Venetoclax, formed through [, ] Meisenheimer rearrangement of Venetoclax N-oxide (VNO) during oxidative stress degradation. []
Compound Description: This series of compounds are indapamide derivatives synthesized as potential pro-apoptotic anticancer agents. One specific compound, 4-chloro-3-({[(4-chlorophenyl)amino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide (SGK 266) demonstrated the highest proapoptotic activity against melanoma cell lines MDA–MB-435. []
Compound Description: These compounds are synthesized by reacting N-(4-oxocyclohexa-2,5-diene-1-ylidene)arylsulfonamides with N-chloramides. [] They are susceptible to hydrochlorination and hydrobromination, resulting in the addition of halogen atoms to the quinoid ring. []
Compound Description: This compound acts as an inhibitor of PDGF receptor tyrosine kinases and is proposed for the treatment of angiotensin II-induced diseases. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.